molecular formula C14H18N2O3S B5056180 1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]-3-methyl-1H-pyrazole

1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]-3-methyl-1H-pyrazole

Cat. No.: B5056180
M. Wt: 294.37 g/mol
InChI Key: CEASEMJSYQTAOF-UHFFFAOYSA-N
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Description

1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]-3-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a methoxy group, an isopropyl group, and a benzenesulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]-3-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl chloride intermediate: This step involves the reaction of 2-methoxy-5-(propan-2-yl)benzenesulfonyl chloride with a suitable base to form the corresponding sulfonyl chloride intermediate.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 3-methyl-1H-pyrazole in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]-3-methyl-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]-3-methylpiperidine
  • 1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]-N-(propan-2-yl)piperidine-4-carboxamide

Uniqueness

1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]-3-methyl-1H-pyrazole is unique due to its specific combination of functional groups and its pyrazole ring structure

Properties

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10(2)12-5-6-13(19-4)14(9-12)20(17,18)16-8-7-11(3)15-16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEASEMJSYQTAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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